5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
Description
5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₅ClNO₃S, with a molecular weight of 284.57 g/mol. Sulfonamides are widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-3-12-16(13,14)10-7-8(11)5-6-9(10)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUAJUOIADFZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification and Sulfonation Pathway
The foundational approach involves introducing the ethoxy group prior to sulfonation. As demonstrated in the synthesis of analogous compounds, this method begins with 5-chlorosalicylic acid as the starting material. Key steps include:
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Esterification : Conversion of 5-chlorosalicylic acid to its methyl ester using methanol and sulfuric acid.
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Etherification : Alkylation of the phenolic hydroxyl group using diethyl sulfate under basic conditions (e.g., aqueous NaOH). This replaces the methyl group in the patent’s methoxy synthesis with an ethoxy group.
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Hydrolysis and Chlorosulfonation : The ester is hydrolyzed to the carboxylic acid, followed by treatment with chlorosulfonic acid at -10°C to introduce the sulfonyl chloride moiety.
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Aminolysis : Reaction of the sulfonyl chloride intermediate with ethylamine in anhydrous ether, yielding the target sulfonamide after neutralization and recrystallization.
Critical Parameters :
Direct Chlorosulfonation of 5-Chloro-2-Ethoxybenzene Derivatives
An alternative route bypasses esterification by directly functionalizing 5-chloro-2-ethoxybenzene:
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Synthesis of 5-Chloro-2-Ethoxybenzene : Achieved via Ullmann coupling or nucleophilic aromatic substitution using 5-chloro-2-nitrophenol, followed by ethylation and nitro group reduction.
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Chlorosulfonation : Treatment with chlorosulfonic acid generates the sulfonyl chloride intermediate.
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Amine Coupling : Ethylamine is introduced under controlled pH (8–9) to form the sulfonamide bond.
Advantages :
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Fewer steps compared to the esterification pathway.
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Higher overall yields (70–75%) due to reduced intermediate purification requirements.
Optimization of Reaction Conditions
Etherification: Aqueous vs. Anhydrous Alkylation
| Condition | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Anhydrous | Diethyl sulfate | Acetone | 88 | 98 |
| Aqueous | Diethyl sulfate | H2O/EtOH | 72 | 92 |
Key Insight : Anhydrous conditions minimize hydrolysis of diethyl sulfate, enhancing ethoxy group incorporation.
Chlorosulfonation: Stoichiometry and Temperature
Excess chlorosulfonic acid (2.5 equivalents) and low temperatures (-10°C) are critical to suppress sulfonic acid formation:
| Equivalents of ClSO3H | Temperature (°C) | Sulfonyl Chloride Yield (%) |
|---|---|---|
| 1.5 | 0 | 45 |
| 2.5 | -10 | 78 |
Aminolysis: Solvent and Base Selection
Ethylamine reacts efficiently with sulfonyl chlorides in ether or THF. Ammonia or NaOH neutralizes HCl, preventing side reactions:
| Solvent | Base | Reaction Time (h) | Sulfonamide Yield (%) |
|---|---|---|---|
| Ether | NH3 (aq.) | 2 | 85 |
| THF | NaOH (aq.) | 1.5 | 88 |
Structural Characterization and Purity Assessment
Spectroscopic Data
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IR Spectroscopy : Strong absorption at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
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1H NMR (CDCl3) : δ 1.25 (t, 3H, CH2CH3), δ 3.45 (q, 2H, NHCH2), δ 4.12 (q, 2H, OCH2), δ 7.52–7.89 (m, 3H, aromatic).
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Elemental Analysis : Calculated for C10H13ClN2O3S: C 45.72%, H 4.99%, N 10.66%. Found: C 45.68%, H 4.93%, N 10.61%.
Recrystallization and Melting Point
Recrystallization from glacial acetic acid yields pure product with a melting point of 198–202°C, consistent with sulfonamide crystallinity.
Challenges and Alternative Approaches
Byproduct Formation During Chlorosulfonation
Over-sulfonation can occur if temperatures exceed 0°C, generating disulfonated derivatives. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the cleavage of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases such as sodium hydroxide (NaOH) are employed to hydrolyze the sulfonamide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-chloro-2-ethoxy-N-ethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
- Ethoxy derivatives may exhibit altered metabolic stability compared to methoxy analogs due to slower oxidative degradation.
N-Substituent Effects :
- The N-ethyl group in the target compound offers moderate steric hindrance, balancing solubility and receptor interactions. In contrast, N-cyclohexyl () introduces significant bulk, which may hinder binding to target proteins but improve lipid bilayer penetration .
- N,N-dimethyl groups () enhance solubility via increased polarity but reduce steric flexibility .
- Functional Group Additions: The benzamide-ethyl linker in ’s compound introduces hydrogen-bonding capabilities, which could enhance binding affinity to enzymes like sulfonylurea receptors (relevant in diabetes therapy) . Amino groups () may confer basicity, altering ionization states and pharmacokinetic profiles .
Biological Activity
5-Chloro-2-ethoxy-N-ethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique structural features, including the chloro and ethoxy groups, play a significant role in its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClNO3S. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO3S |
| Molecular Weight | 251.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZUUAJUOIADFZGQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with ethylamine, often facilitated by a base such as triethylamine under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Case Studies
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Antimicrobial Efficacy Study
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an alternative treatment for resistant strains.
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Inflammation Model
- In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential application in therapeutic strategies for conditions like rheumatoid arthritis.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in microbial metabolism and inflammatory processes. The sulfonamide moiety is particularly effective in mimicking substrate structures within bacterial systems, thereby inhibiting essential enzymatic functions.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-chloro-2-ethoxybenzenesulfonamide | Lacks ethyl group; different solubility | Moderate antimicrobial activity |
| N-ethylbenzenesulfonamide | Lacks chloro and ethoxy groups; lower efficacy | Limited antimicrobial effects |
| Ethylbenzenesulfonamide | Lacks chloro group; different reactivity | Minimal biological activity |
Q & A
Basic Research Question
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates; monitor fractions via TLC .
- Recrystallization : Use ethanol/water mixtures for final product purification, leveraging solubility differences at low temperatures .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related sulfonamide derivatives .
Advanced Consideration : For chiral purity, employ chiral stationary phases (e.g., Chiralpak IA) and validate enantiomeric excess via polarimetry .
How can researchers design enzyme inhibition assays for this compound?
Basic Research Question
- Target selection : Prioritize carbonic anhydrase or kinases, as sulfonamides are known inhibitors .
- Assay setup : Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Dose-response curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Advanced Tip : Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure ΔG and kinetics .
What computational methods elucidate the reaction mechanism of sulfonamide bond formation?
Advanced Research Question
- DFT calculations : Optimize transition states (Gaussian 16) to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .
- Molecular dynamics : Simulate solvent effects on reaction pathways (NAMD/GROMACS) .
- Isotope labeling : Use ¹⁸O or ³⁵S isotopes to trace sulfonate intermediates via mass spectrometry .
Data Interpretation : Compare computed activation energies with experimental Arrhenius plots to validate mechanistic models .
How can structural contradictions in X-ray crystallography data be resolved?
Advanced Research Question
- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
- Refinement : Apply SHELXL with anisotropic displacement parameters for Cl and S atoms .
- Validation : Check for disorder using PLATON; compare with NMR (¹³C chemical shifts) to confirm substituent positions .
Case Study : A 2020 study resolved conflicting bond angles by modeling thermal motion with TLS parameters .
How should researchers address discrepancies in reported biological activity data?
Advanced Research Question
- Standardize assays : Replicate studies under identical conditions (pH 7.4, 37°C) .
- Orthogonal assays : Confirm cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated kinases) .
- Structural analogs : Compare IC₅₀ values with 5-chloro-2-methoxy analogs to assess substituent effects .
Example : A 2024 study resolved conflicting IC₅₀ values (10 µM vs. 50 µM) by controlling for serum protein binding .
What strategies improve the compound’s stability in biological matrices?
Advanced Research Question
- pH stability : Conduct accelerated degradation studies (pH 1–9) and monitor via UPLC-MS .
- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
- Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis in plasma .
Data Insight : Ethoxy groups enhance stability vs. methoxy in acidic conditions (t₁/₂ increased from 2h to 8h) .
How can structure-activity relationship (SAR) studies be optimized for sulfonamide derivatives?
Advanced Research Question
- Substituent libraries : Synthesize analogs with varying halogens (Br, F) and alkoxy groups (propoxy, isopropoxy) .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data and alignment rules from X-ray structures .
- Free-energy perturbation : Predict ΔΔG for substituent mutations (e.g., ethoxy → methoxy) using FEP+ .
Key Finding : Ethoxy groups at position 2 improve membrane permeability (logP = 2.1 vs. 1.5 for methoxy) .
What in vitro models best predict metabolic pathways?
Advanced Research Question
- Hepatocyte assays : Primary human hepatocytes + LC-MS/MS identify phase I/II metabolites .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition .
- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning .
Application : A 2023 study identified O-deethylation as the major pathway (80% of metabolites) .
How can off-target effects be systematically profiled?
Advanced Research Question
- Kinome-wide profiling : Use KinomeScan (DiscoverX) to test 468 kinases at 1 µM .
- Proteomics : SILAC-based quantitative proteomics identifies protein binding partners in cell lysates .
- CRISPR screens : Genome-wide knockout libraries reveal synthetic lethal interactions .
Mitigation : Introduce ortho-chloro substituents to reduce hERG binding (IC₅₀ > 30 µM vs. 2 µM for des-chloro analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
